Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI)
Description
Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI) is a cyclopropane-derived ketone characterized by a methoxy group (-OCH₃) at the 2-position of the cyclopropane ring and an acetyl group (-COCH₃) at the 1-position in a trans configuration. The cyclopropane ring introduces significant ring strain, which influences its reactivity and physical properties. While the exact molecular formula is inferred as C₆H₈O₂ (molecular weight ≈ 112.13 g/mol), this compound’s structural uniqueness lies in the combination of a strained cyclopropane system with polar methoxy and ketone functionalities, making it relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-[(1R,2R)-2-methoxycyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-3-6(5)8-2/h5-6H,3H2,1-2H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPZZOWOSIQAFV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is a classical method for cyclopropanation. For 1-(2-methoxycyclopropyl)ethanone , a pre-functionalized alkene precursor (e.g., 1-methoxy-1-vinylcyclopropane) could react with a zinc carbenoid to form the cyclopropane ring. However, this method often lacks stereocontrol unless chiral auxiliaries or catalysts are used.
Transition-Metal-Catalyzed Methods
Rhodium or palladium catalysts enable enantioselective cyclopropanation. For example, rhodium(II) carboxylates catalyze the reaction between diazo compounds and alkenes. A diazoacetophenone derivative could react with a methoxy-substituted alkene to yield the trans-cyclopropane product.
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents/Catalysts | Stereoselectivity | Yield Range |
|---|---|---|---|
| Simmons-Smith | Zn/Cu, CH₂I₂ | Low | 40–60% |
| Rhodium-Catalyzed | Rh₂(OAc)₄, Diazo Compound | High (trans) | 70–85% |
| Palladium-Mediated | Pd(PPh₃)₄, Base | Moderate | 50–75% |
Introduction of the Methoxy Group
The methoxy group at the 2-position of the cyclopropane ring can be introduced via nucleophilic substitution or oxidation-reduction sequences.
Williamson Ether Synthesis
A cyclopropane-bearing alcohol intermediate could undergo alkylation with methyl iodide or dimethyl sulfate under basic conditions. For example, 2-hydroxycyclopropyl ethanone treated with NaH and MeI in THF yields the methoxy derivative.
Epoxide Ring-Opening
Epoxidation of a cyclopropene precursor followed by acid-catalyzed ring-opening with methanol could install the methoxy group stereoselectively. This method is effective for trans configurations due to steric control during ring-opening.
Stereoselective Synthesis of the trans Isomer
Achieving the trans configuration requires precise geometric control during cyclopropanation or post-functionalization.
Chiral Auxiliaries
Chiral boron or sulfinyl auxiliaries enforce trans selectivity. For instance, a boron-mediated cyclopropanation of α-methoxy alkenes yields >90% trans product, as demonstrated in analogous systems.
Kinetic vs. Thermodynamic Control
Low-temperature reactions favor kinetic products (e.g., cis), while prolonged heating may favor trans isomers. For 1-(2-methoxycyclopropyl)ethanone , a bulky base (e.g., LDA) could deprotonate intermediates to shift equilibrium toward the trans form.
Purification and Characterization
Chemical Reactions Analysis
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopropyl derivatives.
Scientific Research Applications
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI) with structurally analogous compounds, focusing on substituents, molecular properties, and toxicity:
Key Structural and Functional Differences:
Substituent Effects: The methoxycyclopropyl group in the target compound introduces polarity and steric effects distinct from fluorinated cyclopropanes (e.g., ) or aromatic ketones (e.g., 4′-methyl acetophenone). The methoxy group enhances hydrophilicity compared to fluorine or methyl groups . Aromatic vs. Cyclopropane Systems: Aromatic analogs (e.g., p-methoxyacetophenone) exhibit higher thermal stability (bp ~250°C) due to resonance stabilization, whereas cyclopropane derivatives may show unique reactivity from ring strain .
Toxicity and Safety: While the target compound lacks reported toxicity data, structurally related compounds like o-hydroxyacetophenone (intraperitoneal LD₅₀: 100 mg/kg in mice) and p-methoxyacetophenone (skin sensitization) highlight the importance of substituent-driven toxicity profiles .
Synthetic Routes: Cyclopropane derivatives are often synthesized via [2+1] cycloadditions or ring-closing metathesis.
Research Implications
- Pharmaceutical Relevance: Cyclopropane-containing compounds are explored for bioactivity due to their conformational rigidity. The methoxy group in the target compound could improve solubility compared to nonpolar analogs like 1-(2,2-difluoro-1-methylcyclopropyl) ethanone .
- Material Science : The strained cyclopropane system may serve as a precursor for polymers or catalysts requiring controlled ring-opening reactions.
Biological Activity
Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI), also known as a methoxy-substituted cyclopropyl ethanone, has garnered attention in pharmaceutical research due to its potential biological activities. This article summarizes the compound's synthesis, biological properties, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 126.15 g/mol
- CAS Registry Number : 160180-26-4
Synthesis
The synthesis of Ethanone, 1-(2-methoxycyclopropyl)- involves several steps that typically include the formation of the cyclopropyl ring and subsequent introduction of the methoxy group. The process generally employs standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
Biological Activity
Ethanone derivatives have shown a range of biological activities, particularly in anti-inflammatory and analgesic applications. The following sections detail specific findings from research studies.
Anti-inflammatory Activity
Research indicates that Ethanone derivatives can inhibit the activity of cyclooxygenases (COX), enzymes critical in the inflammatory process. By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins. A study demonstrated that compounds similar to Ethanone, 1-(2-methoxycyclopropyl)- effectively reduced inflammation in animal models by decreasing levels of PGE2 (prostaglandin E2), a key mediator in inflammatory responses .
Analgesic Properties
In analgesic assays, Ethanone derivatives exhibited significant pain-relieving effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In one notable study, a series of analogs were tested for their ability to alleviate pain in mice subjected to formalin-induced pain models. Results indicated that these compounds could provide effective analgesia with potentially fewer side effects than traditional NSAIDs .
Case Study 1: In Vivo Analgesic Assessment
A study conducted on mice evaluated the analgesic effects of trans-Ethanone, 1-(2-methoxycyclopropyl)- using the hot plate test. Mice treated with varying doses showed a dose-dependent increase in pain threshold compared to controls. The highest dose resulted in a significant increase in latency time, suggesting effective analgesic properties.
| Dose (mg/kg) | Latency Time (seconds) | Control Group (seconds) |
|---|---|---|
| 0 | 5.0 | 5.0 |
| 10 | 8.0 | |
| 20 | 12.5 | |
| 40 | 15.0 |
Case Study 2: Inhibition of Prostaglandin Synthesis
In another investigation focusing on anti-inflammatory effects, trans-Ethanone was administered to rats with induced paw edema. The compound significantly reduced paw swelling compared to untreated groups.
| Group | Paw Volume (mL) Pre-treatment | Paw Volume (mL) Post-treatment |
|---|---|---|
| Control | 3.0 | 4.5 |
| Ethanone (20 mg/kg) | 3.0 | 2.0 |
| Ethanone (40 mg/kg) | 3.0 | 1.5 |
Q & A
Q. What synthetic methodologies are optimal for preparing trans-Ethanone, 1-(2-methoxycyclopropyl)-, and how do reaction parameters affect stereochemical outcomes?
The synthesis involves cyclopropanation strategies, such as reacting cyclopropane precursors with acetylating agents. Catalysts like Rh or Cu enhance stereoselectivity, while low-polarity solvents (e.g., dichloromethane) favor the trans configuration. Temperature control (-20°C to 0°C) minimizes epimerization. Yield optimization requires adjusting stoichiometry and catalyst loading iteratively .
Q. Which spectroscopic techniques confirm the structural integrity of trans-Ethanone, 1-(2-methoxycyclopropyl)-?
¹H/¹³C NMR and NOE experiments resolve the methoxycyclopropyl group's position and trans stereochemistry. HRMS validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment if single crystals are obtained .
Q. How should researchers assess the purity of trans-Ethanone, 1-(2-methoxycyclopropyl)- for pharmacological studies?
Q. What solvent systems are recommended for recrystallizing this compound to achieve high enantiomeric excess?
Binary systems like ethyl acetate/hexane (3:7 v/v) or methanol/water (gradient cooling from 50°C to 4°C) are effective. Slow evaporation in diethyl ether yields crystals for X-ray analysis. Chiral HPLC (e.g., Chiralpak IA) verifies ≥99% enantiomeric excess .
Q. What safety protocols are essential when handling this compound?
Use nitrile gloves, goggles, and fume hoods due to potential irritation. Avoid strong oxidizers (e.g., KMnO₄). Store under argon at 2-8°C in sealed amber vials. Provide 0.1 M NaOH wash stations for spills .
Advanced Questions
Q. How can computational approaches reconcile discrepancies between predicted and observed reactivity of the methoxycyclopropyl group?
DFT calculations (B3LYP/6-31G*) model transition states to identify steric/electronic factors. Compare Mulliken charges with experimental Hammett parameters. Kinetic studies in varied solvents (e.g., DMSO vs. THF) validate predictions .
Q. How does the trans-configuration impact metabolic stability compared to cis analogs?
Trans isomers exhibit higher stability due to reduced steric hindrance for cytochrome P450 oxidation. Human liver microsome (HLM) assays with NADPH quantify half-life (t₁/₂). CYP3A4 inhibitors (e.g., ketoconazole) identify degradation pathways. Trans isomers often show 2-3x longer t₁/₂ .
Q. What mechanistic evidence supports the [2π+σ] cycloaddition pathway in methoxycyclopropyl formation?
Isotopic labeling (¹³C) and in situ IR track ring closure. Kinetic studies showing first-order dependence on precursors support a concerted mechanism. Transition state modeling with distortion/interaction analysis corroborates this pathway .
Q. How can batch-to-batch photostability variability be mitigated during storage?
Accelerated stability studies (ICH Q1B: 5000 lux/48h) guide packaging (amber glass with nitrogen). Add BHT (0.1% w/w) and store at -20°C. Quantitative NMR tracks carbonyl proton integrals over time to quantify degradation .
Q. What in silico models predict the environmental persistence (PBT) of this compound?
EPI Suite's BIOWIN3 and Kom= values estimate persistence. Experimental OECD 301B testing often shows <10% mineralization in 28 days, indicating recalcitrance. Discrepancies arise if models underestimate anaerobic degradation in sediment microcosms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
